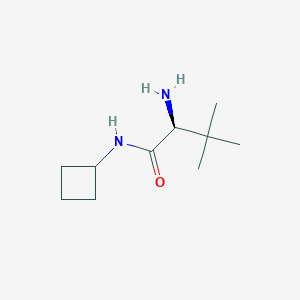
(S)-2-Amino-N-cyclobutyl-3,3-dimethylbutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butanamide, 2-amino-N-cyclobutyl-3,3-dimethyl-, (S)- (9CI) is a chiral amide compound with a unique structure that includes a cyclobutyl group and two methyl groups attached to the butanamide backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Butanamide, 2-amino-N-cyclobutyl-3,3-dimethyl-, (S)- typically involves the reaction of a suitable amine with a corresponding acid chloride or anhydride. One common method is the reaction of 2-amino-3,3-dimethylbutanoic acid with cyclobutylamine under dehydrating conditions to form the desired amide. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the synthesis process. Additionally, purification techniques like crystallization or chromatography are employed to isolate the pure enantiomer.
Analyse Des Réactions Chimiques
Types of Reactions
Butanamide, 2-amino-N-cyclobutyl-3,3-dimethyl-, (S)- can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The amide group can be reduced to form the corresponding amine.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) are common reducing agents.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to introduce halogen atoms.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
Butanamide, 2-amino-N-cyclobutyl-3,3-dimethyl-, (S)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of novel materials and as a precursor in the production of agrochemicals.
Mécanisme D'action
The mechanism by which Butanamide, 2-amino-N-cyclobutyl-3,3-dimethyl-, (S)- exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The cyclobutyl and dimethyl groups can influence the compound’s binding affinity and selectivity, leading to specific biological effects. The exact molecular targets and pathways involved would depend on the specific context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Amino-3,3-dimethylbutanamide
- N-Cyclobutyl-2-amino-3,3-dimethylbutanamide
- 2-Amino-N-cyclopropyl-3,3-dimethylbutanamide
Uniqueness
Butanamide, 2-amino-N-cyclobutyl-3,3-dimethyl-, (S)- is unique due to the presence of the cyclobutyl group, which imparts distinct steric and electronic properties. This structural feature can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for specific applications in research and industry.
Propriétés
Formule moléculaire |
C10H20N2O |
|---|---|
Poids moléculaire |
184.28 g/mol |
Nom IUPAC |
(2S)-2-amino-N-cyclobutyl-3,3-dimethylbutanamide |
InChI |
InChI=1S/C10H20N2O/c1-10(2,3)8(11)9(13)12-7-5-4-6-7/h7-8H,4-6,11H2,1-3H3,(H,12,13)/t8-/m1/s1 |
Clé InChI |
OXMJXLRXHLLNCV-MRVPVSSYSA-N |
SMILES isomérique |
CC(C)(C)[C@@H](C(=O)NC1CCC1)N |
SMILES canonique |
CC(C)(C)C(C(=O)NC1CCC1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S)-1-[(Triphenylsilyl)oxy]propan-2-ol](/img/structure/B13906974.png)
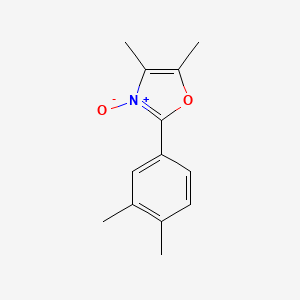
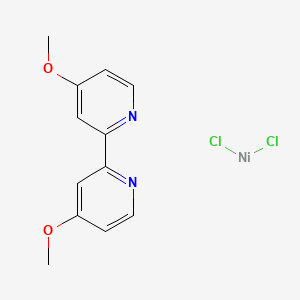
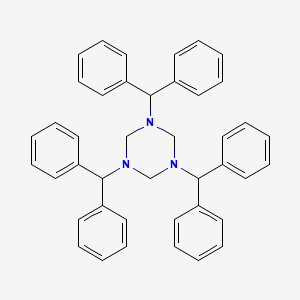
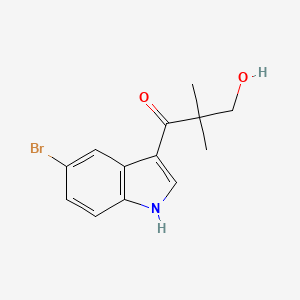
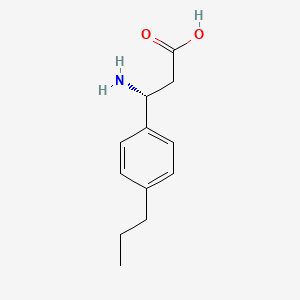
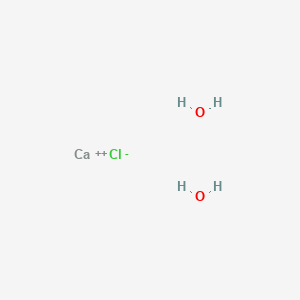
![4-(ethylamino)-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one](/img/structure/B13907008.png)

![1-[(2,4-Dimethoxyphenyl)methyl]-4-(1-hydroxy-1-methyl-ethyl)pyrrolidin-2-one](/img/structure/B13907041.png)

![(1S)-1-[Bis(3,5-dimethylphenyl)phosphino]-2-[(1R)-1-[bis(3,5-dimethylphenyl)phosphino]ethyl]ferrocene](/img/structure/B13907065.png)
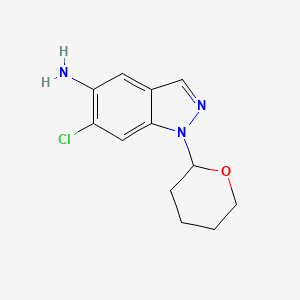
![sodium;6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-3-carboxylate](/img/structure/B13907070.png)
